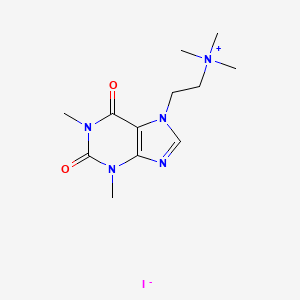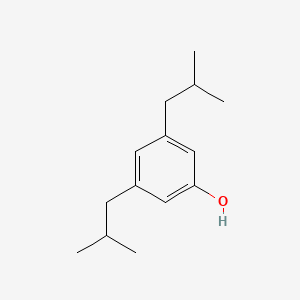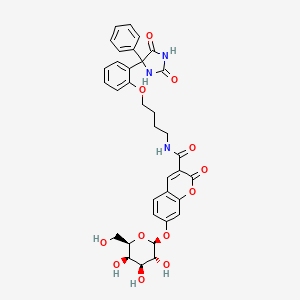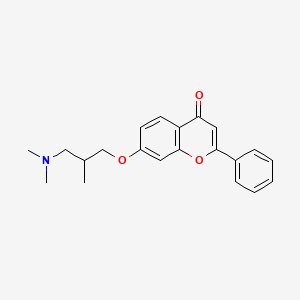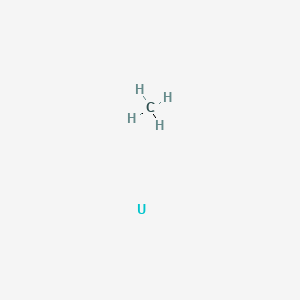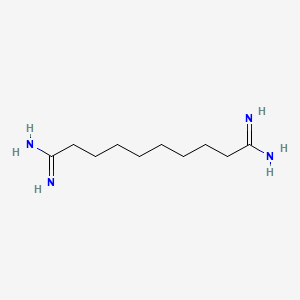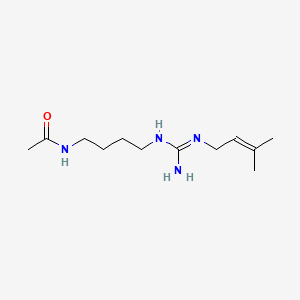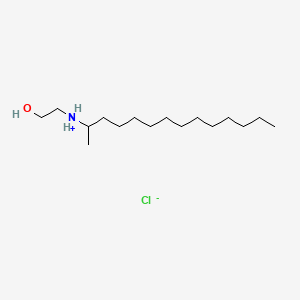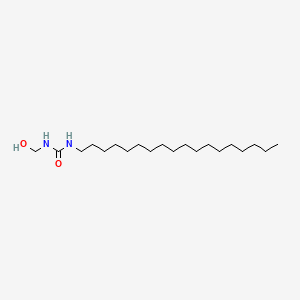
1-(Hydroxymethyl)-3-octadecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-octadecylurea is a chemical compound characterized by its unique structure, which includes a hydroxymethyl group attached to an octadecyl chain and a urea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-3-octadecylurea can be synthesized through a multi-step chemical reaction involving the reaction of octadecylamine with a hydroxymethyl-containing compound, followed by the introduction of a urea group. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a controlled temperature environment to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity. The process also requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-3-octadecylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the hydroxymethyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-octadecylurea has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
1-(Hydroxymethyl)-3-octadecylurea can be compared with other similar compounds, such as 1-(hydroxymethyl)-3-hexadecylurea and 1-(hydroxymethyl)-3-dodecylurea. These compounds share the same functional groups but differ in the length of the alkyl chain. The longer alkyl chain in this compound provides unique properties, such as increased hydrophobicity and potential for stronger interactions with lipid membranes.
Comparación Con Compuestos Similares
1-(Hydroxymethyl)-3-hexadecylurea
1-(Hydroxymethyl)-3-dodecylurea
1-(Hydroxymethyl)-3-tetradecylurea
1-(Hydroxymethyl)-3-decylurea
Propiedades
Número CAS |
60696-24-4 |
|---|---|
Fórmula molecular |
C20H42N2O2 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C20H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-20(24)22-19-23/h23H,2-19H2,1H3,(H2,21,22,24) |
Clave InChI |
AZJVWYOHZJOLDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


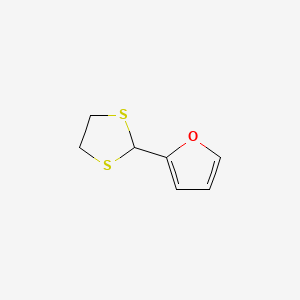
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
